Benzyl 2-butyl-4-oxopiperidine-1-carboxylate
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Overview
Description
Benzyl 2-butyl-4-oxopiperidine-1-carboxylate is an organic compound with the molecular formula C17H23NO3 and a molecular weight of 289.37 g/mol . This compound is part of the piperidine family, which is known for its diverse applications in pharmaceuticals and organic synthesis.
Preparation Methods
The synthesis of Benzyl 2-butyl-4-oxopiperidine-1-carboxylate typically involves the reaction of 2-butyl-4-oxopiperidine-1-carboxylic acid with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature, followed by purification through recrystallization .
Chemical Reactions Analysis
Benzyl 2-butyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Scientific Research Applications
Benzyl 2-butyl-4-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Benzyl 2-butyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Benzyl 2-butyl-4-oxopiperidine-1-carboxylate can be compared with similar compounds such as:
1-Boc-4-piperidone: Used as a precursor in the synthesis of synthetic drugs.
1-Z-4-piperidone: Known for its use in synthetic conversion reactions.
Benzyl 4-oxo-1-piperidinecarboxylate: Utilized in the synthesis of GABA analogs.
These compounds share similar structural features but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in its specific uses and properties.
Properties
Molecular Formula |
C17H23NO3 |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
benzyl 2-butyl-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C17H23NO3/c1-2-3-9-15-12-16(19)10-11-18(15)17(20)21-13-14-7-5-4-6-8-14/h4-8,15H,2-3,9-13H2,1H3 |
InChI Key |
MSZPRILFLGSJTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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